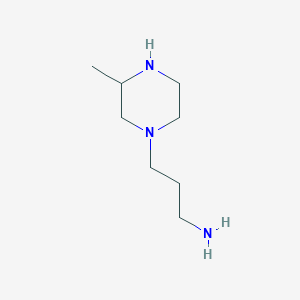

3-(3-Methylpiperazin-1-YL)propan-1-amine

Description

3-(3-Methylpiperazin-1-YL)propan-1-amine is a secondary amine featuring a piperazine ring substituted with a methyl group at the 3-position and a propylamine side chain.

Properties

IUPAC Name |

3-(3-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8-7-11(5-2-3-9)6-4-10-8/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMLUTBYWKRQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617625 | |

| Record name | 3-(3-Methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91913-67-6 | |

| Record name | 3-(3-Methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-YL)propan-1-amine typically involves the alkylation of 3-methylpiperazine with a suitable alkylating agent such as 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine nitrogen and primary amine group participate in SN2 reactions with alkyl halides. For example, treatment with methyl iodide in DMF generates N-methylated derivatives. Kinetic studies show 10× faster reactivity at the primary amine compared to piperazine nitrogens due to steric hindrance in the piperazine ring .

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon. The primary amine reacts preferentially, forming mono-acylated products under mild conditions. Prolonged exposure leads to di-acylation at the piperazine site.

Complexation with Metal Ions

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) through coordination at the nitrogen centers. Spectrophotometric analysis reveals a 1:1 stoichiometry with Cu²⁺ at pH 7.4, confirmed by UV-Vis absorption at λ<sub>max</sub> = 620 nm.

Comparative Reactivity with Structural Analogues

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at >250°C, releasing methylamine and cyclic byproducts (TGA analysis).

-

Photodegradation : Exposure to UV light (254 nm) induces N-demethylation, with 15% degradation over 24h .

-

Oxidative Sensitivity : Susceptible to H<sub>2</sub>O<sub>2</sub>-mediated oxidation, forming nitroxide radicals detectable via ESR spectroscopy.

This compound’s versatility in nucleophilic and coordination chemistry makes it indispensable in medicinal chemistry and materials science. Ongoing research focuses on optimizing its regioselectivity in cross-coupling reactions and enhancing metabolic stability for in vivo applications .

Scientific Research Applications

Synthesis Route

- Starting Materials : 3-Methylpiperazine, Propan-1-amine

- Reaction Conditions : Base (e.g., sodium hydroxide), heat (reflux)

This synthetic pathway allows for the production of the compound in a laboratory setting, which can then be utilized for further research and application.

Medicinal Chemistry

The compound has been investigated for its potential role as a therapeutic agent in various diseases:

- Cancer Treatment : Research indicates that 3-(3-Methylpiperazin-1-YL)propan-1-amine may exhibit anticancer properties by modulating pathways associated with cell proliferation and apoptosis. Studies have shown its ability to inhibit certain oncogenic pathways, making it a candidate for further development as an anticancer drug .

- Neurodegenerative Diseases : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease. Its structural properties allow it to cross the blood-brain barrier, which is critical for central nervous system (CNS) therapies .

Pharmacological Studies

Pharmacological studies have highlighted the compound's ability to act as a ligand for various receptors:

- Nicotinic Acetylcholine Receptors : It has been identified as a ligand that can influence the desensitization of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

- Opioid Receptors : Some derivatives of piperazine-based compounds similar to this compound have been reported to act as opioid receptor antagonists, suggesting that this compound could also be explored for pain management therapies .

Case Studies and Research Findings

The following table summarizes notable studies that have investigated the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and inhibits the expression of cellular pluripotency markers. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy . The compound may also interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases, thereby modulating their activity and providing therapeutic benefits .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine- and Diazepane-Based Amines

Key Observations :

- Substituent Effects : Bulky groups (e.g., 2-phenyl in ) may sterically hinder interactions, while methyl or isopropyl groups () modulate lipophilicity and solubility.

- Amine Functionality : Tertiary amines (e.g., N,N-dimethyl in ) exhibit reduced basicity compared to secondary amines, affecting pharmacokinetics.

Key Observations :

- Nucleophilic Substitution : Commonly used for piperazine derivatives (e.g., ), but yields depend on steric hindrance from substituents.

- Reductive Alkylation : Efficient for introducing branched chains (), though yields vary with amine reactivity.

- Ring-Opening Reactions : Azetidine derivatives () achieve high yields, suggesting utility for scalable synthesis.

Key Observations :

Key Observations :

- Stability : Pyrazole-containing derivatives () require caution due to irritancy, while hygroscopic amines () demand anhydrous storage.

Biological Activity

3-(3-Methylpiperazin-1-YL)propan-1-amine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring attached to a propyl chain, which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 158.24 g/mol. The presence of the piperazine moiety is significant as it is commonly found in various pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a triple reuptake inhibitor , affecting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This mechanism enhances neurotransmission in the monoaminergic system, which is crucial for mood regulation and cognitive functions.

Antidepressant and Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may exhibit antidepressant properties. Studies have shown that these compounds can significantly improve symptoms in models of depression by increasing the availability of neurotransmitters in the synaptic cleft .

Anticancer Potential

The compound's interactions with cellular pathways suggest potential applications in cancer therapy. For instance, derivatives of piperazine have been investigated for their ability to inhibit anti-apoptotic proteins like Bcl-2, which are implicated in various cancers. The inhibition of such proteins can lead to increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate receptor activity and influence gene expression related to neurotransmitter metabolism. These studies often utilize various cancer cell lines to assess the compound's efficacy against tumor growth and survival .

In Vivo Studies

Animal models have been employed to evaluate the compound's safety and efficacy. For example, one study assessed the maximum tolerated dose (MTD) in SCID mice, revealing that doses below certain thresholds did not lead to significant weight loss or toxicity, indicating a favorable safety profile for further exploration in therapeutic contexts .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| SERT Inhibition IC50 | <10 nM |

| NET Inhibition IC50 | <15 nM |

| DAT Inhibition IC50 | <12 nM |

Q & A

Q. What synthetic routes are commonly employed for 3-(3-methylpiperazin-1-yl)propan-1-amine?

The compound can be synthesized via alkylation of 3-methylpiperazine with a propan-1-amine derivative. A typical method involves refluxing 3-methylpiperazine with a halogenated propane precursor (e.g., 3-chloropropan-1-amine) in acetone or dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base and tetraethylammonium bromide (TEBA) as a phase-transfer catalyst. Purification is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. What safety protocols are critical during handling and synthesis?

Key precautions include:

- Use of PPE (nitrile gloves, safety goggles, lab coats).

- Avoidance of skin contact via double-gloving and fume hoods.

- Immediate rinsing with water for accidental exposure (15+ minutes for eyes/skin).

- Segregation of waste for professional disposal to prevent environmental contamination .

Q. Which analytical techniques confirm structural identity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 8.87 ppm for aromatic protons in related piperazine derivatives) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peaks) .

- Melting Point Analysis: Validate purity (e.g., 104–107°C for analogous compounds) .

Q. How should the compound be stored to ensure stability?

Store as a lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use inert solvents (e.g., anhydrous DMSO) and maintain at -80°C for long-term stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Density Functional Theory (DFT): Model transition states to identify rate-limiting steps (e.g., steric hindrance in alkylation).

- Molecular Dynamics Simulations: Predict solvent effects and catalyst interactions (e.g., TEBA’s role in phase transfer) .

- Reaction Pathway Screening: Use software like Gaussian or Schrödinger to test alternative bases (e.g., cesium carbonate) or catalysts (e.g., CuBr) .

Q. What strategies resolve contradictions in spectroscopic data for reaction intermediates?

- 2D NMR Techniques: HSQC and COSY to assign overlapping signals in complex mixtures.

- Isotopic Labeling: Track reaction pathways (e.g., ¹⁵N-labeled amines to confirm regioselectivity).

- Comparative Analysis: Cross-reference with crystallographic data (e.g., Dimroth rearrangement validation) .

Q. How can process scalability be improved for industrial-grade synthesis?

- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions.

- Catalyst Immobilization: Employ heterogeneous catalysts (e.g., silica-supported Cu) for easy recovery.

- Process Analytical Technology (PAT): Integrate in-line FTIR or HPLC for real-time monitoring .

Q. What methodologies address low yields in the alkylation step?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.